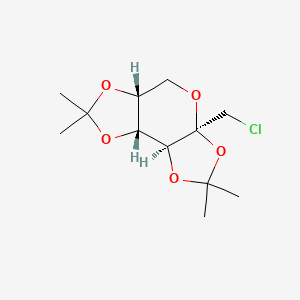
D-Fructopiranose Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Fructopiranose Hydrochloride is a derivative of D-fructose, a naturally occurring monosaccharide. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is a crystalline substance that can be synthesized through specific chemical reactions involving D-fructose and hydrochloric acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructopiranose Hydrochloride typically involves the reaction of D-fructose with hydrochloric acid. One common method includes dissolving D-fructose in an aqueous solution of hydrochloric acid, followed by crystallization to obtain the desired product. The reaction is usually carried out at room temperature, and the yield can be optimized by controlling the concentration of hydrochloric acid and the reaction time .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of ionic liquids as catalysts. For example, an imidazole-based ionic liquid combined with strontium chloride has been identified as an effective catalyst for the chemoselective isopropylidenation of D-fructose, leading to the formation of this compound .
化学反応の分析
Types of Reactions
D-Fructopiranose Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The chloro substituent in this compound can be substituted by various nucleophilic anions such as azide, thiocyanate, and acetate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, 2-chloroethanol, and various nucleophilic anions. The reactions are typically carried out at room temperature, and the conditions can be adjusted to optimize the yield and selectivity of the desired products .
Major Products Formed
Major products formed from these reactions include various substituted derivatives of D-Fructopiranose, such as 2′-chloroethyl β-D-fructopyranoside and its nucleophilic substitution products .
科学的研究の応用
D-Fructopiranose Hydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of D-Fructopiranose Hydrochloride involves its interaction with specific molecular targets and pathways. As a monosaccharide derivative, it can participate in various biochemical reactions, including glycosylation and enzymatic transformations. These interactions are crucial for its biological activity and potential therapeutic applications .
類似化合物との比較
Similar Compounds
Similar compounds to D-Fructopiranose Hydrochloride include:
Beta-D-Fructopyranose: A naturally occurring form of D-fructose with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. Unlike its similar compounds, it can undergo specific substitution reactions and form unique derivatives that are valuable in various scientific and industrial applications .
特性
分子式 |
C12H19ClO5 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC名 |
(1R,2S,6R,9R)-6-(chloromethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C12H19ClO5/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 |
InChIキー |
JPOKXWDHLOMNQX-XBWDGYHZSA-N |
異性体SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CCl)C |
正規SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


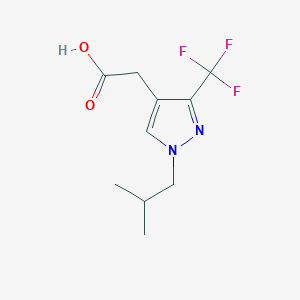




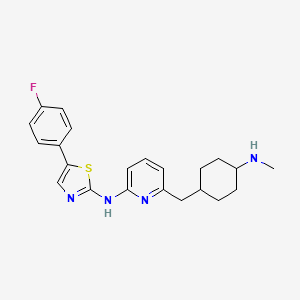
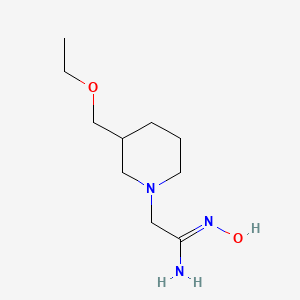

![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)
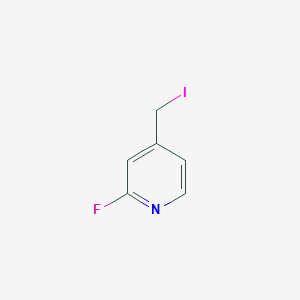
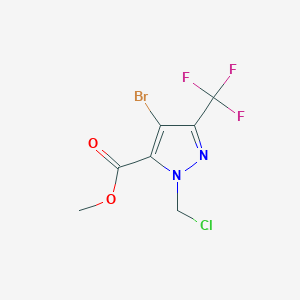
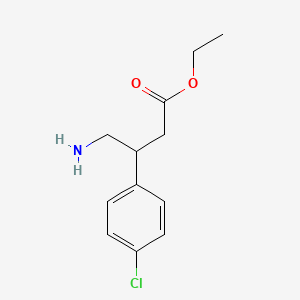
![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

